molecular formula C8H9ClF3N B3168438 N-(2,2,2-trifluoroethyl)aniline hydrochloride CAS No. 929286-62-4

N-(2,2,2-trifluoroethyl)aniline hydrochloride

Cat. No.: B3168438
CAS No.: 929286-62-4
M. Wt: 211.61 g/mol
InChI Key: SZBQCJLKOQCTRW-UHFFFAOYSA-N
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Description

“N-(2,2,2-trifluoroethyl)aniline hydrochloride” is a chemical compound with the molecular formula C8H9ClF3N . It has a molecular weight of 211.61 g/mol . This compound is used as a reagent in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .


Synthesis Analysis

The synthesis of “this compound” can be achieved through an iron porphyrin-catalyzed N-trifluoroethylation of anilines . This one-pot N–H insertion reaction is conducted via cascade diazotization/ N -trifluoroethylation reactions . The transformation can afford a wide range of N -trifluoroethylated anilines in good yields using readily available primary amines and secondary anilines as starting materials .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H8F3N.ClH/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5,12H,6H2;1H . The Canonical SMILES representation is: C1=CC=C(C=C1)NCC(F)(F)F.Cl .


Chemical Reactions Analysis

“this compound” can undergo N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This reaction is conducted via cascade diazotization/ N -trifluoroethylation reactions .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 211.61 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are 211.0375615 g/mol . The Topological Polar Surface Area is 12 Ų . The Heavy Atom Count is 13 . The Formal Charge is 0 .

Scientific Research Applications

Genotoxic Activities

Research on aniline and its metabolites, including compounds related to N-(2,2,2-trifluoroethyl)aniline hydrochloride, has focused on their potential genotoxic effects. Aniline hydrochloride, for instance, has been associated with tumor formation in the spleen of rats, attributed to chronic high-dose damage and oxidative stress rather than direct genotoxicity. This suggests a complex interaction between aniline compounds and biological systems that could inform safety assessments and mechanism-based studies (Bomhard & Herbold, 2005).

Synthetic Pathways and Structural Properties

This compound can serve as an intermediate in the synthesis of various compounds. For instance, the reaction of chloral with substituted anilines has been studied for the formation of novel compounds, showcasing the versatility of aniline derivatives in synthetic organic chemistry. Such studies reveal the potential of this compound in facilitating diverse synthetic routes and contributing to the development of new materials (Issac & Tierney, 1996).

Phase Behavior in Solutions

The solubility and phase behavior of ionic liquids with aniline derivatives, including this compound, have been extensively studied. These investigations are crucial for applications in separation processes, electrochemical systems, and the development of new solvents. The insights from these studies contribute to the understanding of how aniline derivatives interact in various media, which has implications for their practical applications in industry and research (Visak et al., 2014).

Environmental and Catalytic Applications

Aniline derivatives are also explored for their environmental impact and potential in catalysis. The oxidation processes involving aniline and its derivatives, including the treatment and detoxification of industrial wastes, are of significant interest. Studies in this area aim to develop more efficient and environmentally friendly methods for dealing with pollutants and enhancing the performance of catalytic systems (Oliviero, Barbier, & Duprez, 2003).

Safety and Hazards

“N-(2,2,2-trifluoroethyl)aniline hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

“N-(2,2,2-trifluoroethyl)aniline hydrochloride” is used as a reagent in the synthesis of arachidonylethanolamide analogs . These analogs show affinity for CB1 and CB2 cannabinoid receptors , indicating potential applications in medicinal and agrochemistry. The development of new synthetic methods for the introduction of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5,12H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBQCJLKOQCTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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